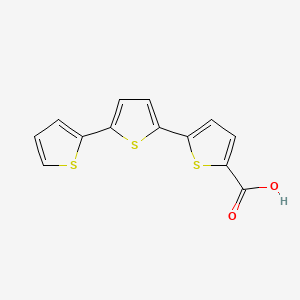

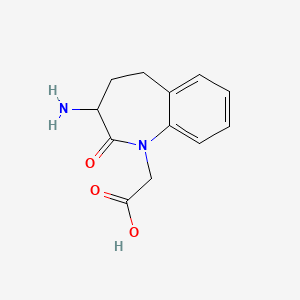

(2,2':5',2''-Terthiophene)-5-carboxylic acid

Descripción general

Descripción

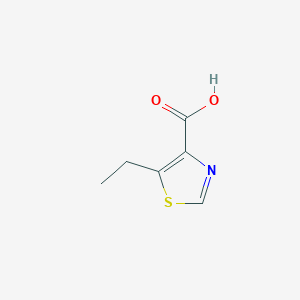

“(2,2’:5’,2’'-Terthiophene)-5-carboxylic acid”, also known as α-Terthienyl or 2,5-Di(2-thienyl)thiophene, is an oligomer of the heterocycle thiophene . It has a structure of three thiophene units joined at α-positions of thiophene rings . It is a naturally occurring secondary plant metabolite, found in abundance in the roots of marigold (family Asteraceae) .

Synthesis Analysis

The synthesis of 2,2’:5’,2’'-Terthiophene involves a nickel-catalyzed coupling reaction of Grignard’s reagent derived from 2-bromothiophene and magnesium . It can also be prepared by reacting 2,5-dibromothiophene and thienylmagnesium bromide in the presence of a nickel catalyst .Molecular Structure Analysis

The molecular formula of 2,2’:5’,2’'-Terthiophene is C12H8S3, and its molecular weight is 248.39 . The structure consists of three thiophene units joined at the α-positions of the thiophene rings .Chemical Reactions Analysis

2,2’:5’,2’'-Terthiophene undergoes electrochemical copolymerization along with carbazole in sodium perchlorate/acetonitrile . It can also be used to form metal-organic based thin films with metals like aluminum, silver, and calcium which can potentially be used for optoelectronics-based applications .Physical And Chemical Properties Analysis

2,2’:5’,2’'-Terthiophene is a solid substance with a light yellow to yellow color . It has a melting point range of 93-95 °C . It is insoluble in water but soluble in acetone, benzene, and ether, and slightly soluble in ethanol and methanol .Aplicaciones Científicas De Investigación

Fluorescent Biosensor for Protein Detection

(2,2':5',2''-Terthiophene)-5-carboxylic acid derivatives, like 3,3″-dihexyl-2,2′:5′,2″-terthiophene-5-carboxylic acid (3TC6A), have shown promise as fluorescent biosensors. One study demonstrated its use in detecting proteins like Bovine Serum Albumin (BSA) and Lectin from Triticum, with the dye showing enhanced monomer emission upon binding to these proteins. This property makes it a potential tool for protein analysis (Hu, Xia, & Elioff, 2016).

Synthesis of Substituted Terthiophenes

Research has been conducted on the synthesis of substituted terthiophenes, including (2,2':5',2''-Terthiophene)-5-carboxylic acids. These syntheses involve methods like the Fiesselmann reaction and can yield derivatives with different functional groups, making them useful for various applications (Kostyuchenko, Averkov, & Fisyuk, 2014).

Application in Solar Cell Performance

Conducting polymers derived from (2,2':5',2''-Terthiophene)-5-carboxylic acid and its derivatives have been investigated for use in solar cells. These polymers, when coated on TiO2 layers, can act as photosensitizers. Their performance in solar cells, including aspects like charge-transfer processes and efficiency, has been studied, highlighting their potential in photovoltaic technology (Yoon et al., 2011).

Photophysical Properties in Oligothiophenes

The photophysical properties of oligothiophenes incorporating (2,2':5',2''-Terthiophene)-5-carboxylic acid have been examined. These compounds show intense coloration due to charge transfer transitions and exhibit unique emission properties, which can be leveraged in light-emitting applications (Burdziński et al., 2008).

Electropolymerization and Characterization

(2,2':5',2''-Terthiophene)-5-carboxylic acid has been used in the synthesis of functionalized polythiophenes. These polymers, when electropolymerized, exhibit interesting properties like increased conductivity in oxidized states and fast electrochromic switching, making them suitable for applications in electronic devices (Lee, Shim, & Shin, 2002).

Genosensor Application

A functionalized monomer derived from (2,2':5',2''-Terthiophene)-5-carboxylic acid was synthesized and used to create a conducting polymer for genosensor applications. This polymer allows for the covalent attachment of oligonucleotide probes, demonstrating its use in detecting DNA sequences (Peng et al., 2007).

Heavy Metal Ion Analysis

Studies have shown that functionalized polyterthiophenes comprising (2,2':5',2''-Terthiophene)-5-carboxylic acid can be used in the simultaneous analysis of heavy metal ions. This application is based on the formation of complexes with the metal ions, demonstrating the potential use of these polymers in environmental monitoring and remediation (Kim & Shim, 2014).

Safety and Hazards

Direcciones Futuras

2,2’:5’,2’'-Terthiophene has been employed as a building block for the organic semiconductor polythiophene . It can be combined with 3,4-ethylenedioxythiophene (EDOT) in a tetrabutylammonium perchlorate solution for use as an electrochromic copolymer for a wide range of applications like photovoltaics and polymer light-emitting diodes (LEDs) . These applications suggest potential future directions in the field of optoelectronics and photovoltaics .

Propiedades

IUPAC Name |

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2S3/c14-13(15)12-6-5-11(18-12)10-4-3-9(17-10)8-2-1-7-16-8/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUORRMUDVBMZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236150 | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87145-85-5 | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087145855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[2-(3-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3057923.png)

![Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B3057925.png)

![3H-Naphtho[2,1-b]pyran-3-one, 2-(4-methoxybenzoyl)-](/img/structure/B3057944.png)